molecular formula C5H4ClN3O B1590579 6-Chloropyridazine-3-carboxamide CAS No. 66346-83-6

6-Chloropyridazine-3-carboxamide

Cat. No.: B1590579
CAS No.: 66346-83-6
M. Wt: 157.56 g/mol
InChI Key: NMCKZYHQHAZHIO-UHFFFAOYSA-N
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Description

6-Chloropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C5H4ClN3O and its molecular weight is 157.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCKZYHQHAZHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503178
Record name 6-Chloropyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66346-83-6
Record name 6-Chloropyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Evolving Landscape of 6-Chloropyridazine-3-carboxamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds. Among its varied forms, the 6-chloropyridazine-3-carboxamide core has emerged as a particularly fruitful starting point for the design of novel therapeutics. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it a versatile template for targeting a wide array of biological processes. This in-depth guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this compound derivatives and their analogs, offering field-proven insights to accelerate innovation in drug discovery.

The Strategic Advantage of the Pyridazine Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, imparts a unique set of physicochemical properties to a molecule. Compared to other diazines, pyridazine-based compounds often exhibit enhanced water solubility and a strong dipole moment, which can be advantageous for pharmacokinetic profiles.[1] The presence of the nitrogen atoms also provides key hydrogen bond acceptors, crucial for molecular recognition at biological targets. The 6-chloro substituent serves as a versatile synthetic handle, readily displaced by a variety of nucleophiles, while the 3-carboxamide moiety offers an additional point for derivatization and interaction with target proteins. This inherent reactivity and potential for diverse substitution patterns make the this compound scaffold a powerful tool in the medicinal chemist's arsenal.[2]

Synthetic Strategies: Building the Pyridazine Framework

The successful development of novel pyridazine-based drug candidates hinges on efficient and flexible synthetic methodologies. Several robust strategies have been established for the synthesis of the this compound core and its subsequent derivatization.

Synthesis of the Core Scaffold

A common and cost-effective route to the pyridazine core involves the use of readily available starting materials. For instance, methyl 6-chloropyridazine-3-carboxylate, a key intermediate, can be synthesized from ethyl levulinate through a multi-step process that includes cyclization, bromination, elimination, oxidation, esterification, and chlorination.[3] This method is amenable to large-scale production, a critical consideration for drug development.[3]

Another prevalent starting material is 3,6-dichloropyridazine. Through controlled amination, one of the chloro groups can be selectively displaced to introduce the desired amine functionality, which can then be further modified.[4][5]

Experimental Protocol: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine [4][5]

  • Reaction Setup: In a high-pressure autoclave, combine 3,6-dichloropyridazine and liquid ammonia (or aqueous ammonia). The ratio of the reactants and the choice of solvent can be optimized to control selectivity and yield.[5]

  • Reaction Conditions: Heat the mixture under pressure for a specified duration (e.g., 6 hours). The temperature can range from 30-180 °C.[4][5]

  • Work-up and Purification: After cooling, carefully vent the autoclave. The reaction mixture is then subjected to a standard aqueous work-up to remove excess ammonia and inorganic salts. The crude product is purified by recrystallization or column chromatography to yield pure 3-amino-6-chloropyridazine.

Derivatization of the Core

The true power of the this compound scaffold lies in its potential for diverse functionalization. The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents. Similarly, the carboxamide at the 3-position can be readily modified.

dot

Synthesis_Derivatization Core 6-Chloropyridazine- 3-carboxamide Derivative_1 6-(Substituted-amino)- pyridazine-3-carboxamide Core->Derivative_1 at C6 Derivative_2 6-Chloro-N-acyl- pyridazine-3-carboxamide Core->Derivative_2 at Carboxamide Substituted_Amine R-NH2 (Nucleophilic Substitution) Substituted_Amine->Derivative_1 Acylation_Reagent R'-COCl or (R'CO)2O (Acylation) Acylation_Reagent->Derivative_2

Caption: General derivatization strategies for the this compound core.

Experimental Protocol: N-Acylation of 3-Amino-6-chloropyridazine [4]

  • Reaction Setup: Dissolve 3-amino-6-chloropyridazine in a suitable aprotic solvent.

  • Reagent Addition: Add the corresponding acid anhydride or acyl chloride to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue is purified by an appropriate method, such as recrystallization or column chromatography, to afford the N-acylated product.

Biological Activities and Therapeutic Applications

The versatility of the this compound scaffold has led to the discovery of derivatives with a broad spectrum of biological activities.

Anticancer Activity

Pyridazine derivatives are recognized as promising scaffolds for the development of anticancer agents.[2] The this compound core has been incorporated into molecules designed to target various cancer-related pathways. These compounds can be further evaluated for their efficacy against different cancer cell lines and their mechanisms of action can be elucidated.

Anti-inflammatory and Analgesic Properties

Derivatives of the pyridazinone structure, which is closely related to the pyridazine-carboxamide core, have shown potent anti-inflammatory activity.[6] Some of these compounds have been reported to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7] Furthermore, dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX) have been developed from pyridazine-based scaffolds, offering a potentially safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7]

Compound/DerivativeTarget(s)IC50/EC50Reference
Pyridazine Sulfonates (7a, 7b)COX-2 / 5-LOXPotent dual inhibitors[7]
3-hydroxy-6-oxopyridazine 35-LOX2 µM[7]
Ethanesulfonate pyridazine 7b5-LOX2.5 µM[7]

Table 1: Anti-inflammatory activity of selected pyridazine derivatives.

Antimicrobial and Antifungal Activity

The pyridazine nucleus is a component of various compounds with demonstrated antimicrobial and antifungal properties.[8][9] For instance, certain pyridazine sulfonamides have exhibited promising inhibitory activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Candida parapsilosis.[8] Analogs of pyrazinamide, a first-line antituberculosis drug, have been synthesized from 3-chloropyrazine-2-carboxamide, a close structural relative of the pyridazine core, showing significant activity against Mycobacterium tuberculosis.[10][11]

Derivative ClassOrganismMIC RangeReference
Pyridazine SulfonamidesS. aureus2-4 µg/mL[8]
Pyridazine SulfonamidesE. coli4-16 µg/mL[8]
Pyridazine SulfonamidesC. albicans, C. parapsilosis8 µg/mL[8]
3-benzylaminopyrazine-2-carboxamidesM. tuberculosis H37Rv6-42 µM[10][11]

Table 2: Antimicrobial and antifungal activity of selected pyridazine and pyrazine derivatives.

Neurological and Conformational Diseases

Pyridazine-based compounds have shown significant potential in the treatment of neurological and conformational diseases, which are often associated with protein misfolding and aggregation.[12] A notable example is the pyridazine-based molecule RS-0406, which has demonstrated the ability to inhibit the formation of amyloid fibrils, a hallmark of Alzheimer's disease.[12][13] Molecular dynamics simulations suggest that these compounds may act by stabilizing the monomeric state of the protein or by destabilizing the β-sheet structures that are critical for fibril formation.[1][12][13]

dot

Amyloid_Inhibition cluster_0 Mechanism of Action Monomer Unfolded Protein Monomer Stabilized_Monomer Stabilized Monomer Monomer->Stabilized_Monomer Binding Beta_Sheet β-Sheet Formation Monomer->Beta_Sheet Misfolding Pyridazine Pyridazine Derivative (e.g., RS-0406) Pyridazine->Stabilized_Monomer Destabilized_Beta_Sheet Destabilized β-Sheet Pyridazine->Destabilized_Beta_Sheet Amyloid_Fibril Amyloid Fibril Aggregation Beta_Sheet->Amyloid_Fibril Aggregation Beta_Sheet->Destabilized_Beta_Sheet Interaction

Caption: Proposed mechanisms of amyloid inhibition by pyridazine-based compounds.

Additionally, derivatives of 6-chloropyridazine have been synthesized and evaluated as nicotinic agents, showing high affinity for neuronal nicotinic acetylcholine receptors (nAChRs).[14] This highlights their potential for the development of therapeutics for a range of neurological disorders.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring and the carboxamide group. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

For example, in the context of amyloid inhibition, studies have shown that the type and position of aryl substituents are important for their inhibitory role.[12] The introduction of a fluorine atom was found to enhance the kinetic inhibition of fibril nucleation.[12] In the case of vasorelaxant pyridazinone derivatives, specific substituents such as furyl, nitro, and dimethylamino groups were found to enhance bioactivity and improve pharmacological selectivity.[15]

The acylation of the amino group in aminopyridazines is also a key consideration. The reactivity of the amino group can be influenced by the electronic properties of the pyridazine ring itself.[16]

Future Perspectives and Conclusion

The this compound scaffold and its analogs continue to be a rich source of novel drug candidates with diverse therapeutic potential. Future research in this area will likely focus on:

  • Target-specific design: Leveraging computational modeling and a deeper understanding of SAR to design derivatives with improved selectivity for specific biological targets.

  • Exploration of new therapeutic areas: Investigating the potential of these compounds in other disease areas, such as metabolic disorders and viral infections.

  • Development of novel synthetic methodologies: Devising more efficient and sustainable synthetic routes to access a wider range of derivatives.

References

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology.
  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. PubMed.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate.
  • Cas 66346-83-6,this compound - LookChem. LookChem.
  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines - YAKHAK HOEJI - Inforang. Inforang.
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides - MDPI. MDPI.
  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. - ResearchGate.
  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed. PubMed.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evalu
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflamm
  • Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity | Request PDF - ResearchGate.
  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC - NIH. PMC - NIH.
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  • Synthesis and Antimicrobial Activities of Some New Heterocyclic Compounds Based on 6-Chloropyridazine-3(2H)-thione - ResearchGate.
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  • This compound | C5H4ClN3O | CID 12577557 - PubChem. PubChem.
  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Baruch S. Blumberg Institute. Baruch S. Blumberg Institute.
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Sources

The Versatile Core: A Technical Guide to 6-Chloropyridazine-3-carboxamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Chemical Researchers and Agrochemical Development Professionals

The relentless pursuit of novel, effective, and environmentally conscious crop protection agents is a cornerstone of modern agricultural science. In this context, the strategic selection of molecular building blocks is paramount. Among these, heterocyclic compounds have proven to be a rich source of chemical diversity and biological activity. This guide provides a detailed technical exploration of 6-Chloropyridazine-3-carboxamide, a key heterocyclic intermediate, and its pivotal role as a versatile scaffold in the synthesis of a new generation of agrochemicals.

The Strategic Importance of the Pyridazine Core

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal and agrochemical research.[1][2] The inherent asymmetry and electron-deficient nature of the pyridazine nucleus, a result of the electronegative nitrogen atoms, confer unique physicochemical properties. These properties, including the potential for hydrogen bonding and dipole interactions, are crucial for molecular recognition at the active sites of biological targets.[3]

This compound (Figure 1) emerges as a particularly valuable building block due to its trifunctional nature. It possesses three key reactive sites: the chlorine atom at the 6-position, which is susceptible to nucleophilic substitution; the carboxamide group at the 3-position, which can be modified or used as a key pharmacophoric element; and the pyridazine ring itself, which can undergo further derivatization. This trifunctionality allows for the systematic and divergent synthesis of large libraries of compounds, a critical strategy in modern agrochemical discovery.

Figure 1: Chemical Structure of this compound

Caption: The molecular structure of this compound.

Synthesis of the Core Building Block: this compound

The efficient and scalable synthesis of this compound is a prerequisite for its widespread use. Several synthetic routes have been developed, primarily starting from more readily available precursors. The choice of a particular route often depends on factors such as cost of starting materials, desired purity, and scalability. Two principal pathways are outlined below.

Pathway A: From 6-Chloropyridazine-3-carboxylic Acid

A common and direct method involves the amidation of 6-Chloropyridazine-3-carboxylic acid. This transformation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

Caption: Synthesis from the corresponding carboxylic acid.

Experimental Protocol: Two-Step Synthesis from 6-Chloropyridazine-3-carboxylic Acid

Step 1: Synthesis of 6-Chloropyridazine-3-carbonyl chloride

  • To a stirred suspension of 6-Chloropyridazine-3-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (at least 1.1 eq) to the mixture at room temperature. The choice of chlorinating agent can influence reaction conditions and byproducts; thionyl chloride is often favored for its cost-effectiveness.[4]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until gas evolution ceases and the reaction is complete as monitored by TLC or LC-MS.

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 6-Chloropyridazine-3-carbonyl chloride, which is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 6-Chloropyridazine-3-carbonyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane).

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and then a non-polar organic solvent (e.g., diethyl ether) to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound in good yield and high purity.

Pathway B: From Methyl 6-Chloropyridazine-3-carboxylate

An alternative route involves the direct amidation of the corresponding methyl ester, Methyl 6-Chloropyridazine-3-carboxylate. This method avoids the use of harsh chlorinating agents.

Caption: Synthesis via amidation of the methyl ester.

Experimental Protocol: Amidation of Methyl 6-Chloropyridazine-3-carboxylate

  • Charge a high-pressure reaction vessel with Methyl 6-Chloropyridazine-3-carboxylate (1.0 eq).[5]

  • Add a suitable solvent, such as methanol or ethanol, followed by a concentrated solution of ammonia in methanol or aqueous ammonia.

  • Seal the vessel and heat the mixture to a temperature between 80-120 °C for several hours. The elevated temperature and pressure are necessary to drive the amidation of the relatively unreactive ester.

  • After cooling the reaction vessel to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is triturated with water, filtered, and dried to yield this compound. Purity can be further enhanced by recrystallization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation development.

PropertyValueSource
CAS Number 66346-83-6[6]
Molecular Formula C₅H₄ClN₃O[6]
Molecular Weight 157.56 g/mol [6]
Appearance Off-white to light yellow solidSupplier Data
Boiling Point 424.6 °C at 760 mmHg (Predicted)[7]
Storage 2-8°C, under inert atmosphere[7]

Application in Agrochemical Synthesis: A Gateway to Diverse Bioactivity

The strategic placement of reactive handles on the this compound scaffold allows for its elaboration into a wide array of agrochemically active molecules. The following sections explore its utility in the development of fungicides, insecticides, and herbicides.

Fungicidal Derivatives: Targeting Fungal Respiration

A significant class of modern fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs), function by disrupting the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).[8][9] The carboxamide moiety is a well-established pharmacophore for SDHI activity, and the 6-chloropyridazine core can serve as a versatile scaffold for the synthesis of novel SDHI fungicides.

The general synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 6-position with various nucleophiles (e.g., phenols, thiophenols, or amines), followed by modification of the carboxamide nitrogen with different aryl or alkyl groups.

Caption: General pathway to pyridazine-based SDHI fungicides.

The rationale for this approach is based on established structure-activity relationships (SAR) for SDHIs, which typically require a "head" piece (often a heterocyclic ring like pyridazine), a "linker" (the carboxamide), and a "tail" piece (an aryl or alkyl group). The chlorine at the 6-position provides a convenient handle to introduce diverse functionalities that can interact with specific sub-pockets of the succinate dehydrogenase enzyme, thereby optimizing potency and spectrum of activity.

Insecticidal Derivatives: Modulating the Insect Nervous System

The pyridazine moiety is also present in several classes of insecticides. One key target for insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect nervous system.[10][11] While many commercial nAChR modulators are agonists, there is growing interest in developing antagonists. The 6-chloropyridazine scaffold can be used to synthesize compounds that act as nAChR inhibitors.

Furthermore, the GABA (γ-aminobutyric acid) receptor is another validated target for insecticides.[12] Derivatives of this compound can be synthesized to interact with this target. For instance, the carboxamide nitrogen can be substituted with various lipophilic groups, and the chlorine atom can be replaced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce aryl or heteroaryl moieties that are crucial for binding to the receptor.

Caption: Synthesis of insecticidal derivatives via cross-coupling.

The choice of palladium catalyst and reaction conditions for the cross-coupling step is critical and depends on the nature of the coupling partners. This modular approach allows for the exploration of a wide chemical space to optimize insecticidal potency and selectivity.

Herbicidal Derivatives: Diverse Modes of Action

Pyridazine-containing compounds have a long history as herbicides, with modes of action that include inhibition of photosynthesis and pigment biosynthesis.[12]

  • Photosystem II (PSII) Inhibition: Some pyridazine derivatives act as inhibitors of photosystem II, a key complex in the photosynthetic electron transport chain. By binding to the D1 protein of the PSII complex, they block electron flow, leading to the production of reactive oxygen species and ultimately cell death in susceptible plants.

  • Phytoene Desaturase (PDS) Inhibition: PDS is a critical enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a lack of protective carotenoids, resulting in photooxidative destruction of chlorophyll and bleaching of the plant tissue. Recent research has identified novel pyridazine carboxamide derivatives that target PDS.[13]

The synthesis of herbicidal derivatives from this compound often involves nucleophilic substitution of the chlorine atom with phenoxy or other aryl ether linkages, which are common features in PDS and other bleaching herbicides.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature provides a robust platform for the creation of diverse chemical libraries targeting a range of biological pathways in fungi, insects, and weeds. The established synthetic routes to this intermediate are scalable and efficient, making it an attractive starting point for industrial research and development.

Future research will likely focus on the continued exploration of the chemical space around the this compound core. The application of modern synthetic methodologies, such as high-throughput synthesis and flow chemistry, will undoubtedly accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the structure-activity relationships and modes of action of pyridazine-based agrochemicals will enable more rational design of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. The strategic use of this and similar building blocks will remain a cornerstone of innovation in the agrochemical industry.

References

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  • Google Patents. (n.d.). WO2020025370A1 - Agrochemical composition and methods of preparing and using the same.
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  • YAKHAK HOEJI. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. Retrieved from [Link]

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Sources

Methodological & Application

Application and Protocol Guide: Leveraging 6-Chloropyridazine-3-carboxamide in the Synthesis of Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of PARP Inhibition and the Pyridazine-3-carboxamide Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes are central players in the cellular response to DNA damage.[1] PARP-1, in particular, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] In cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, has led to the development of several clinically successful PARP inhibitors.[2]

A common structural feature among many potent PARP inhibitors is the presence of a carboxamide moiety, which mimics the nicotinamide portion of the natural PARP substrate, NAD+.[2][3] This carboxamide group forms crucial hydrogen bond interactions with key amino acid residues in the active site of PARP-1, such as Gly-863 and Ser-904, anchoring the inhibitor and contributing significantly to its potency.[3][4] The pyridazine ring system, a privileged scaffold in medicinal chemistry, offers a versatile platform for the construction of these inhibitors. Specifically, 6-Chloropyridazine-3-carboxamide serves as a highly valuable and versatile building block for the synthesis of a wide array of PARP inhibitors. Its chloro-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups that can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in the synthesis of PARP inhibitors. We will detail the synthesis of this key intermediate, provide a robust protocol for its use in Suzuki-Miyaura cross-coupling reactions, and discuss the underlying scientific principles that guide these synthetic strategies.

Synthetic Strategies: From Precursors to the Core Pharmacophore

The overall synthetic strategy involves a two-stage process: first, the preparation of the key building block, this compound, and second, its subsequent elaboration into the desired PARP inhibitor scaffold via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Stage 1: Synthesis of this compound cluster_1 Stage 2: Synthesis of PARP Inhibitor Core 3,6-Dichloropyridazine 3,6-Dichloropyridazine Methyl 6-Chloropyridazine-3-carboxylate Methyl 6-Chloropyridazine-3-carboxylate 3,6-Dichloropyridazine->Methyl 6-Chloropyridazine-3-carboxylate Oxidation & Esterification This compound This compound Methyl 6-Chloropyridazine-3-carboxylate->this compound Amidation 6-Arylpyridazine-3-carboxamide\n(PARP Inhibitor Core) 6-Arylpyridazine-3-carboxamide (PARP Inhibitor Core) This compound->6-Arylpyridazine-3-carboxamide\n(PARP Inhibitor Core) Suzuki-Miyaura Coupling + Arylboronic Acid G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar'-B(OR)2 Base Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Sources

Application Notes and Protocols for the Development of Novel Herbicides from 6-Chloropyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyridazine Scaffold in Herbicide Discovery

The relentless evolution of herbicide resistance in weed populations presents a significant challenge to global food security. This necessitates the continuous discovery and development of novel herbicides with new modes of action.[1][2] The pyridazine heterocycle has emerged as a privileged scaffold in agrochemical research, with many derivatives exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.[3][4] 6-Chloropyridazine-3-carboxamide is a versatile starting material, offering multiple points for chemical modification to generate diverse libraries of novel compounds for herbicide screening.[5] The presence of the chlorine atom and the carboxamide group allows for a variety of chemical transformations, making it an ideal candidate for lead generation in a herbicide discovery program.[6][7]

This guide provides a comprehensive set of protocols and application notes for researchers, scientists, and drug development professionals engaged in the discovery of novel herbicides based on the this compound scaffold. The methodologies outlined herein cover the synthesis of new derivatives, robust bioassays for evaluating herbicidal efficacy, and techniques to elucidate the mechanism of action of lead compounds.

I. Synthesis of Novel this compound Derivatives

The chemical versatility of this compound allows for the strategic design and synthesis of a diverse library of analogues. The primary sites for modification are the chloro group at the 6-position and the carboxamide functional group at the 3-position.

A. Rationale for Synthetic Design

Structure-activity relationship (SAR) studies of pyridazine-based herbicides have revealed key insights for designing potent molecules. For instance, substitution at the 6-position of the pyridazine ring with various aryl or heteroaryl groups through cross-coupling reactions can significantly influence herbicidal activity.[8][9] Furthermore, modification of the carboxamide moiety to introduce different N-substituents can impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for target interaction and plant uptake.[10][11]

B. Synthetic Workflow Diagram

Synthesis_Workflow start This compound hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis  Step 1a suzuki_coupling Suzuki Cross-Coupling start->suzuki_coupling  Step 1b amide_coupling Amide Coupling hydrolysis->amide_coupling  Step 2a derivatives_amide N-Substituted Carboxamide Derivatives amide_coupling->derivatives_amide derivatives_suzuki 6-Aryl/Heteroaryl Derivatives suzuki_coupling->derivatives_suzuki

Caption: General synthetic strategies for derivatizing this compound.

C. Protocol 1: Synthesis of N-Substituted 6-Chloropyridazine-3-carboxamides via Amide Coupling

This protocol details the conversion of the carboxamide to a carboxylic acid, followed by amide coupling with a variety of amines to generate a library of N-substituted derivatives.

Step 1: Hydrolysis of this compound to 6-Chloropyridazine-3-carboxylic acid

  • Rationale: The hydrolysis of the primary amide to a carboxylic acid is a necessary step to enable subsequent amide coupling reactions with a diverse range of amines.

  • Procedure:

    • Suspend this compound (1.0 eq) in a 6M aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

    • Adjust the pH of the solution to 2-3 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate, 6-Chloropyridazine-3-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Amide Coupling of 6-Chloropyridazine-3-carboxylic acid with Primary or Secondary Amines

  • Rationale: Amide coupling is a widely used and robust reaction in medicinal and agrochemical synthesis to form a stable amide bond.[9][12] The use of a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitates the reaction under mild conditions.[13]

  • Procedure:

    • To a solution of 6-Chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.

D. Protocol 2: Synthesis of 6-Aryl/Heteroaryl-pyridazine-3-carboxamides via Suzuki Cross-Coupling

This protocol describes the substitution of the chloro group with various aryl or heteroaryl boronic acids.

  • Rationale: The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is particularly useful for introducing aryl and heteroaryl moieties, which are common in bioactive molecules.[8]

  • Procedure:

    • In a microwave-safe vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).[14]

    • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Seal the vial and heat the reaction mixture in a microwave reactor at a temperature of 100-120 °C for 15-30 minutes.[14]

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

II. Herbicidal Activity Screening

A robust and reproducible screening cascade is essential for identifying promising herbicidal candidates from the synthesized library of compounds. This involves both pre-emergence and post-emergence bioassays on a panel of representative monocot and dicot weed species.[15][16]

A. Screening Workflow Diagram

Screening_Workflow start Synthesized Derivatives primary_screen Primary Screening (High Concentration) start->primary_screen pre_emergence Pre-emergence Assay primary_screen->pre_emergence post_emergence Post-emergence Assay primary_screen->post_emergence secondary_screen Secondary Screening (Dose-Response) pre_emergence->secondary_screen post_emergence->secondary_screen active_compounds Active Compounds Identified secondary_screen->active_compounds

Caption: A typical workflow for screening novel compounds for herbicidal activity.

B. Protocol 3: Pre-emergence Herbicidal Bioassay

This assay evaluates the ability of a compound to prevent weed seed germination and seedling emergence.[17]

  • Materials:

    • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO) and diluted to the desired concentration.

    • Pots or trays filled with a standardized soil mix.

    • Seeds of monocot weeds (e.g., Echinochloa crus-galli - barnyardgrass) and dicot weeds (e.g., Amaranthus retroflexus - redroot pigweed).

    • A control group (solvent only) and a positive control (a commercial pre-emergence herbicide).

  • Procedure:

    • Fill pots or trays with the soil mix and sow the weed seeds at a uniform depth.

    • Apply the test compound solution evenly to the soil surface using a sprayer. Ensure consistent application volume across all treatments.[15]

    • Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate temperature, light, and humidity for weed growth.

    • Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.

    • After 14-21 days, visually assess the herbicidal effect by counting the number of emerged seedlings and evaluating their growth (e.g., stunting, chlorosis).

    • Calculate the percent inhibition of emergence and growth relative to the untreated control.

C. Protocol 4: Post-emergence Herbicidal Bioassay

This assay assesses the efficacy of a compound on established weeds.[7][15]

  • Materials:

    • Test compounds formulated as a sprayable solution, often with an adjuvant to improve leaf uptake.[7]

    • Pots or trays with established, actively growing monocot and dicot weeds (typically at the 2-4 leaf stage).[14]

    • A control group (solvent and adjuvant only) and a positive control (a commercial post-emergence herbicide).

  • Procedure:

    • Grow the weed species in pots to the desired growth stage (e.g., 2-4 true leaves).

    • Apply the test compound solution as a foliar spray, ensuring uniform coverage of the plant foliage.[7]

    • Return the pots to the controlled environment.

    • After 7-14 days, visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete plant death). Symptoms to note include chlorosis, necrosis, and growth malformation.

    • For a more quantitative assessment, the fresh or dry weight of the above-ground biomass can be measured and compared to the untreated control.

III. Elucidation of the Mechanism of Action

Identifying the molecular target and the physiological effects of a novel herbicide is crucial for its development and for managing potential resistance.[1][18][19] For pyridazine-based herbicides, a known target is Phytoene Desaturase (PDS), an enzyme in the carotenoid biosynthesis pathway.[20]

A. Mechanism of Action Workflow

MOA_Workflow active_compound Active Compound symptomology Symptomology Observation (e.g., Bleaching) active_compound->symptomology target_hypothesis Hypothesize Target (e.g., PDS) symptomology->target_hypothesis enzyme_assay In Vitro Enzyme Inhibition Assay target_hypothesis->enzyme_assay physiological_assay Physiological & Biochemical Assays target_hypothesis->physiological_assay target_confirmation Target Confirmation enzyme_assay->target_confirmation physiological_assay->target_confirmation

Caption: A workflow for elucidating the mechanism of action of a novel herbicide.[21]

B. Protocol 5: In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol describes a method to determine if a compound directly inhibits the PDS enzyme.[17][20][21]

  • Rationale: PDS is a key enzyme in the carotenoid biosynthesis pathway, and its inhibition leads to the characteristic bleaching symptoms observed with some herbicides.[22] An in vitro assay provides direct evidence of target engagement.

  • Procedure:

    • Enzyme Preparation: Obtain or prepare an active PDS enzyme. This can be isolated from plant tissues or, more conveniently, from a recombinant source such as E. coli expressing the PDS gene.[3]

    • Substrate Preparation: Prepare a liposomal suspension of the PDS substrate, 15-cis-phytoene.

    • Assay Reaction: a. In a reaction vessel, combine a buffer solution (e.g., MES-KOH), the PDS enzyme, and the test compound at various concentrations. b. Initiate the reaction by adding the phytoene substrate and a suitable electron acceptor (e.g., decyl-plastoquinone).[20] c. Incubate the reaction mixture at an optimal temperature (e.g., 37°C) in the dark for a defined period.[20]

    • Product Analysis: a. Stop the reaction by adding a mixture of chloroform and methanol. b. Extract the carotenoids into the chloroform phase. c. Analyze the products (phytofluene and ζ-carotene) by High-Performance Liquid Chromatography (HPLC) with UV/Vis detection.

    • Data Analysis: Calculate the percent inhibition of PDS activity at each concentration of the test compound and determine the IC₅₀ value (the concentration required for 50% inhibition).

IV. Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data in relation to the chemical structures of the synthesized compounds is essential for understanding the SAR and for designing more potent herbicides.

A. Herbicidal Activity Data Summary
Compound IDR Group (6-position)R' Group (N-substituent)Pre-emergence Activity (% Inhibition)Post-emergence Activity (% Injury)
Parent ClH1510
1a Cl-CH₂CH₃3025
1b Cl-Phenyl5045
2a -PhenylH6560
2b -4-FluorophenylH8075

Note: The data presented in this table is hypothetical and for illustrative purposes only.

B. Key Structure-Activity Relationship Insights
  • Substitution at the 6-position: Replacing the chlorine atom with aryl groups, particularly those with electron-withdrawing substituents like fluorine, tends to increase herbicidal activity.[9]

  • N-substitution of the carboxamide: The nature of the substituent on the carboxamide nitrogen can significantly impact activity. Aromatic rings are often favored over small alkyl groups.

  • Combined Modifications: The most potent compounds often result from the synergistic combination of optimal substitutions at both the 6-position and the carboxamide nitrogen.

References

  • Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. (2015). PubMed. Available at: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. Available at: [Link]

  • Process for producing 3-amino-6-chloropyridazine. (2007). Google Patents.
  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (2018). ResearchGate. Available at: [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. Available at: [Link]

  • Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. (2022). MDPI. Available at: [Link]

  • Redesigning a One-Phase Enzymatic Assay to Streamline High-Throughput Screening of Phytoene Desaturase Inhibitors. (2021). ResearchGate. Available at: [Link]

  • Testing for and Deactivating Herbicide Residues. (N.D.). Penn State Extension. Available at: [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. Available at: [Link]

  • Pyridazine and pyridazinone compounds in crops protection: a review. (2024). PubMed. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2018). SAR Publication. Available at: [Link]

  • Herbicide Bioassay Study Guide. (N.D.). Analyzeseeds. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Available at: [Link]

  • Silenced Phytoene desaturase Gene as a Scorable Marker for Plant Genetic Transformation. (2014). Biotechnology. Available at: [Link]

  • Postemergence Spraying and Tips for Application. (N.D.). Brewer International. Available at: [Link]

  • Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. (2019). MDPI. Available at: [Link]

  • Herbicide bioassay. (2015). ResearchGate. Available at: [Link]

  • Herbicidal Activity of Some Pyridazine Derivatives. (1963). Sci-Hub. Available at: [Link]

  • Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds. (2021). PubMed. Available at: [Link]

  • Plant-type phytoene desaturase: Functional evaluation of structural implications. (2017). PLOS ONE. Available at: [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). ResearchGate. Available at: [Link]

  • Amide Synthesis. (N.D.). Fisher Scientific. Available at: [Link]

  • Herbicide Mode of Action. (2021). KSRE Bookstore. Available at: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2023). MDPI. Available at: [Link]

  • Overview of Herbicide Mechanisms of Action. (N.D.). ResearchGate. Available at: [Link]

  • 15-cis-Phytoene Desaturase and 15-cis-Phytoene Synthase Can Catalyze the Synthesis of β-Carotene and Influence the Color of Apricot Pulp. (2022). MDPI. Available at: [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019). MDPI. Available at: [Link]

  • Synthesis and Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). National Institutes of Health. Available at: [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. Available at: [Link]

  • Inhibition of Pigment Synthesis (Bleaching Herbicides). (N.D.). University of Nebraska-Lincoln. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloropyridazine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 6-Chloropyridazine-3-carboxamide is a vital intermediate in modern medicinal chemistry and drug development, serving as a key building block for a range of therapeutic agents, including Janus kinase (JAK) inhibitors.[1] Its molecular structure, featuring a reactive chloropyridazine ring and a carboxamide group, makes it a versatile synthon but also introduces specific challenges in its purification.[1][2] Achieving high purity (>99%) is critical, as residual impurities can lead to downstream reaction failures, introduce unwanted toxicological profiles, or complicate regulatory filings.

This guide provides researchers and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the purification of this compound (CAS No: 66346-83-6).[1][3] We will explore the causal factors behind these challenges and offer field-proven protocols and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities are typically process-related and depend on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Such as methyl 6-chloropyridazine-3-carboxylate or 6-chloro-pyridazine-3-carboxylic acid.[1][4]

  • Hydrolysis Products: The carboxamide functional group can be susceptible to hydrolysis back to the corresponding carboxylic acid, especially under acidic or basic conditions at elevated temperatures.

  • Reagents and Byproducts: Residual coupling reagents, bases, or solvents used in the preceding synthetic step.

  • Oligomeric Species: Potential for self-reaction or polymerization under harsh conditions, though less common.

Q2: What is the general solubility profile of this compound?

A2: The compound exhibits moderate polarity. It has limited solubility in non-polar solvents like hexanes and is more soluble in polar aprotic solvents such as Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Tetrahydrofuran (THF). It shows good solubility in highly polar solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Its solubility in protic solvents like methanol or ethanol is moderate and temperature-dependent, making them suitable candidates for recrystallization.

Q3: Which primary purification technique is recommended for this compound?

A3: The choice depends on the impurity profile and scale.

  • For removing non-polar or highly polar impurities: Recrystallization is often the most efficient and scalable first-pass technique.

  • For closely related impurities with similar polarity: Flash column chromatography is the preferred method for achieving high purity, as it offers superior resolving power.[5]

Purification Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to resolving the issue.

Q4: My crude product "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the dissolved compound separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice.

Causality:

  • High Impurity Load: Impurities can depress the melting point of the mixture, leading to the formation of a liquid eutectic.

  • Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.

  • Supersaturation: The solution is too concentrated, or the cooling rate is too rapid, preventing orderly crystal nucleation.

Solutions Workflow:

G start Product 'Oils Out' check_impurities Assess Impurity Profile (TLC/¹H NMR) start->check_impurities high_impurities Impurity Load >10%? check_impurities->high_impurities pre_purify Action: Perform a solvent wash or charcoal treatment to remove gross impurities. high_impurities->pre_purify Yes low_impurities Impurity Load <10% high_impurities->low_impurities No re_attempt Re-attempt Recrystallization pre_purify->re_attempt success Crystals Formed re_attempt->success change_solvent Action: Switch to a lower-boiling point solvent or use a co-solvent system (e.g., EtOAc/Heptane). low_impurities->change_solvent slow_cooling Action: Reduce cooling rate. Allow solution to cool to room temp slowly before refrigeration. low_impurities->slow_cooling seed_crystal Action: Add a seed crystal to induce nucleation. low_impurities->seed_crystal change_solvent->re_attempt slow_cooling->re_attempt seed_crystal->re_attempt

Caption: Troubleshooting flowchart for "oiling out".

Q5: After a seemingly successful recrystallization, my yield is very low (<50%). How can I improve it?

A5: Low yield is a common issue stemming from suboptimal solvent selection or procedural losses.

Causality:

  • Solvent Volume: Using an excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Solvent Choice: The chosen solvent may be too good; the compound has high solubility even at 0-4 °C.

  • Premature Crystallization: Crystals forming in the funnel during hot filtration lead to product loss.

  • Incomplete Crystallization: Insufficient cooling time or temperature.

Solutions:

  • Optimize Solvent Volume: Aim for the minimum volume of hot solvent that fully dissolves the crude material. Record this volume for future scalability (e.g., X mL/g).

  • Use a Co-Solvent (Anti-Solvent) System: Dissolve the compound in a minimal amount of a "good" solvent (e.g., Methanol) and then slowly add a "poor" solvent (an "anti-solvent" like water or heptane) at an elevated temperature until turbidity persists. This carefully controlled precipitation often leads to higher recovery.

  • Minimize Transfer Losses: Preheat your filtration funnel and flask to prevent the product from crashing out during hot filtration. Wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

  • Maximize Crystallization Time: Ensure the flask is left at a low temperature (e.g., 4 °C) for an adequate amount of time (several hours to overnight) to allow for complete crystallization.

Q6: I am using flash chromatography, but the separation between my product and a key impurity is poor. What should I adjust?

A6: Poor resolution in chromatography indicates that the selectivity of your system is insufficient.

Causality:

  • Mobile Phase Polarity: The eluent system is either too polar (eluting everything quickly) or not polar enough (compounds are stuck at the origin).

  • Stationary Phase Choice: Standard silica gel may not be the optimal choice for your specific impurity profile.

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its capacity and causing band broadening.

Solutions:

  • Optimize the Mobile Phase:

    • Use Thin-Layer Chromatography (TLC) to systematically test different solvent systems.

    • Aim for a retention factor (Rƒ) of ~0.3 for the target compound. A good starting point for this compound is an Ethyl Acetate/Heptane gradient.

    • If impurities are very close, try adding a small percentage (~0.5-1%) of a modifier like methanol or triethylamine (if impurities are acidic or basic, respectively) to improve peak shape and resolution.

  • Consider an Alternative Stationary Phase: If the impurity is structurally very similar, switching to a different stationary phase (e.g., alumina, C18-functionalized silica for reverse-phase chromatography) can alter the interaction mechanism and improve separation.

  • Reduce the Load: As a rule of thumb, the mass of crude material loaded should be about 1-5% of the mass of the silica gel in the column.

Analytical Methods for Purity Assessment

Verifying purity is a non-negotiable step. Relying on a single method is insufficient for drug development professionals.

MethodInformation ProvidedTypical Use Case
¹H NMR Structural confirmation, detection of proton-bearing impurities.Standard identity and purity check.
LC-MS High-sensitivity detection of impurities, mass confirmation.Detecting trace impurities and unknowns.
HPLC (UV) High-precision quantification of purity (% area).Final purity assay, stability testing.
DSC Melting point and presence of crystalline polymorphs.Solid-state characterization.

Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol assumes a starting crude material of ~85-95% purity.

  • Solvent Screening: In small vials, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Water) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility upon heating. Isopropanol is often a good starting point.

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add the chosen solvent (e.g., Isopropanol) in portions while heating the mixture to a gentle reflux with stirring. Add just enough solvent until all the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (~0.1 g). Re-heat to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper into a pre-warmed flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once cloudiness appears, do not disturb the flask. After reaching room temperature, place the flask in an ice bath or a 4 °C refrigerator for at least 2 hours to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol is designed to separate closely related impurities.

Caption: Workflow for flash column chromatography.

  • TLC Method Development: On a silica TLC plate, spot your crude material. Develop the plate in various ratios of Ethyl Acetate (EtOAc) and Heptane. The ideal system will show good separation between your product spot (aim for Rƒ ≈ 0.3) and visible impurities.

  • Column Packing: Select a column size appropriate for your sample amount (e.g., 40 g silica cartridge for 400 mg - 2 g of crude material). Wet-pack the column with your chosen mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like DCM or EtOAc). Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the product) and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method generally provides better resolution than liquid injection.

  • Elution: Place the dry-loaded silica onto the top of the packed column. Begin elution with the mobile phase, collecting fractions. It is often beneficial to start with a slightly less polar mobile phase than your target Rƒ suggests and gradually increase the polarity (gradient elution).

  • Fraction Analysis: Spot every few fractions on a TLC plate and develop it to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • kbDNA. (2021).Tech Note: Analyzing Purification for Optimized Bioseparation.
  • Kotha, S., & Meshram, M. (n.d.).Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • Thermo Fisher Scientific. (n.d.).Overcoming Purification Challenges In Antibody Therapeutics Manufacturing.
  • Roque, A. C. A., et al. (2013).Challenges and opportunities in the purification of recombinant tagged proteins. PMC.
  • LookChem.Cas 66346-83-6, this compound.
  • ResearchGate.Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Gatti, M., et al. (2004).6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed.
  • ResearchGate.Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • ChemScene.this compound.
  • PubChem.this compound.

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preventing side reactions during the synthesis of 6-Chloropyridazine-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-chloropyridazine-3-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during this critical synthetic process. The pyridazine core, being electron-deficient, presents unique reactivity that requires careful control of reaction conditions to achieve high yields and purity.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and detailed protocols for mitigation.

Problem 1: Low or No Yield of the Desired this compound

Question: I am attempting to couple 6-chloropyridazine-3-carboxylic acid with my amine of interest using standard coupling reagents like HATU/DIPEA, but I am observing very low conversion to the desired amide. What could be the issue?

Answer:

The low reactivity you are observing is likely due to the electron-deficient nature of the 6-chloropyridazine-3-carboxylic acid. The pyridazine ring withdraws electron density from the carboxylic acid, making the carbonyl carbon less electrophilic and thus less reactive towards nucleophilic attack by the amine.[1] Standard coupling conditions may not be sufficient to overcome this hurdle.[2][3]

Causality and Recommended Solutions:

  • Insufficient Carboxylic Acid Activation: The electron-withdrawing nature of the pyridazine ring deactivates the carboxylic acid. To overcome this, a more potent activation strategy is required.

    • Protocol 1: Enhanced Activation with EDC/HOBt and DMAP: This combination provides a more robust activation of the carboxylic acid.[2] DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate.[2]

      Step-by-Step Protocol:

      • In an inert atmosphere (e.g., under nitrogen or argon), dissolve 6-chloropyridazine-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as acetonitrile or DMF.

      • Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents).

      • Stir the mixture at room temperature for 10 minutes.

      • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and stir for a further 20 minutes to allow for the formation of the active ester.

      • Add your amine (1.1 equivalents) to the reaction mixture.

      • Let the reaction proceed at room temperature, monitoring by TLC or LC-MS until completion (typically 4-12 hours).

  • Formation of Unreactive Byproducts: With carbodiimide-based coupling reagents like EDC, a common side reaction is the formation of an N-acylurea byproduct. This occurs when the initially formed O-acylisourea intermediate rearranges intramolecularly, rendering it unreactive towards the amine.[4][5] This side reaction can be suppressed.[5][6]

    • Protocol 2: Minimizing N-acylurea Formation: The addition of HOBt or HOAt helps to trap the O-acylisourea as a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.[2] The order of addition is also critical.

      Step-by-Step Protocol:

      • Follow steps 1-3 from Protocol 1.

      • Ensure complete dissolution and pre-activation before adding the amine.

      • Maintain the reaction at room temperature; elevated temperatures can promote the rearrangement to N-acylurea.

Data Summary: Comparison of Coupling Reagent Strategies

Coupling Reagent SystemProsConsRecommended For
HATU/DIPEA High reactivity for standard amides.Can be less effective for electron-deficient systems; potential for guanidinium byproduct formation with the amine.[7]Initial screening, electron-rich or sterically unhindered substrates.
EDC/HOBt/DMAP Highly effective for electron-deficient carboxylic acids; DMAP enhances the reaction rate.[2]Requires careful control of stoichiometry and reaction conditions to minimize side products.Electron-deficient systems like 6-chloropyridazine-3-carboxylic acid.
SOCl₂ then Amine Forms a highly reactive acyl chloride intermediate.[8]Harsh conditions; can lead to side reactions on the pyridazine ring; HCl byproduct can be problematic for sensitive substrates.[9]Robust substrates where other methods fail.
Problem 2: Presence of an Impurity with a Mass Corresponding to the Hydrolyzed Starting Material or Product

Question: My final product is contaminated with 6-hydroxypyridazine-3-carboxamide or 6-chloropyridazine-3-carboxylic acid. How can I prevent this hydrolysis?

Answer:

Both the chloro-substituent on the pyridazine ring and the amide bond are susceptible to hydrolysis, especially under non-neutral pH conditions and at elevated temperatures.[10][11]

Causality and Recommended Solutions:

  • Hydrolysis of the 6-Chloro Group: The electron-deficient pyridazine ring makes the C6 position susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding 6-hydroxy derivative. This is a form of nucleophilic aromatic substitution (SNAr).

    • Protocol 3: Strict Anhydrous Conditions:

      • Thoroughly dry all glassware before use.

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using standard laboratory procedures (e.g., distillation over a suitable drying agent).

      • Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.

      • Ensure all reagents, including the amine and bases, are anhydrous.

  • Hydrolysis of the Amide Bond: The amide bond can be cleaved under strongly acidic or basic conditions, particularly during work-up or purification at elevated temperatures.[12]

    • Protocol 4: Neutral Work-up and Purification:

      • During the aqueous work-up, use a saturated solution of a mild base like sodium bicarbonate to neutralize any excess acid, avoiding strong bases like sodium hydroxide.

      • If an acidic wash is necessary, use a dilute solution of a weak acid like citric acid or ammonium chloride.

      • Avoid prolonged heating during solvent evaporation. Use a rotary evaporator at a moderate temperature.

      • For chromatographic purification, ensure the silica gel is neutral. If acidic impurities are a concern, the silica gel can be pre-treated with a solution of triethylamine in the eluent and then dried.

Problem 3: Formation of Dimeric Byproducts

Question: I am observing a significant amount of a high molecular weight byproduct, which I suspect is a dimer of my starting material or product. What causes this and how can I avoid it?

Answer:

Dimerization can occur through various mechanisms, including intermolecular reactions between two molecules of the pyridazine derivative. This can be particularly prevalent if there are multiple reactive sites or if the reaction conditions promote self-condensation.[13]

Causality and Recommended Solutions:

  • Intermolecular Amide Coupling: If the starting material is 6-chloropyridazine-3-carboxylic acid and it is activated in the absence of the desired amine, it can potentially react with another molecule of itself, although this is less common. A more likely scenario is the reaction of an amino-pyridazine derivative with an activated carboxylic acid derivative.

    • Protocol 5: Controlled Addition of Reagents:

      • Instead of adding all reagents at once, slowly add the coupling agent to a solution of the carboxylic acid, HOBt, and the amine. This ensures that the activated carboxylic acid is more likely to react with the intended amine rather than another molecule.

      • Alternatively, pre-activate the carboxylic acid and then slowly add this solution to a solution of the amine.

  • Starting from 3,6-Dichloropyridazine: If your synthesis starts with 3,6-dichloropyridazine and involves a nucleophilic substitution with an amine that also contains a nucleophilic site, intermolecular reactions can lead to dimers or polymers.

    • Protocol 6: Use of Excess Diamine and High Dilution:

      • When reacting a di-functional starting material like 3,6-dichloropyridazine with a di-functional nucleophile, use a large excess of the nucleophile to favor the mono-substituted product.

      • Conduct the reaction under high dilution conditions. This reduces the probability of intermolecular reactions and favors intramolecular reactions if applicable.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the 6-chloropyridazine-3-carboxylic acid precursor?

A1: A common route is the oxidation of 3-methyl-6-chloropyridazine. Alternatively, selective hydrolysis of 6-chloropyridazine-3-carbonitrile can be employed. The nitrile hydrolysis can be performed under acidic or basic conditions, but care must be taken to control the conditions to avoid hydrolysis of the chloro group.[14][15] Catalytic methods for nitrile hydrolysis can also be considered to achieve milder reaction conditions.[16]

Q2: How can I purify my final this compound derivative if it is contaminated with unreacted starting materials?

A2:

  • Unreacted 6-chloropyridazine-3-carboxylic acid: This can typically be removed by washing the organic solution of your product with a mild aqueous base like sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral amide product remains in the organic layer.

  • Unreacted Amine: An acidic wash with a dilute solution of HCl or citric acid will protonate the basic amine starting material, allowing it to be extracted into the aqueous phase.

  • Chromatography: If the above extractions are insufficient, flash column chromatography on silica gel is a reliable method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is usually effective.[17]

Q3: Can I start from 6-chloropyridazine-3-carbonitrile and directly convert it to the amide?

A3: Yes, this is a viable route. The nitrile can be hydrolyzed to the primary amide. This is often done using either acid or base catalysis. However, careful control of the reaction conditions (temperature, concentration of acid/base, and reaction time) is crucial to prevent the hydrolysis from proceeding all the way to the carboxylic acid and to avoid hydrolysis of the chloro-substituent.[15][18]

Visualizations and Workflows

General Synthetic Workflow

Synthetic Workflow A 3,6-Dichloropyridazine B Selective Amination/Functionalization at C3 A->B 1. Nucleophile C 6-Chloro-3-substituted Pyridazine B->C D Oxidation/Hydrolysis to Carboxylic Acid C->D 2. KMnO4 or Hydrolysis E 6-Chloropyridazine-3-carboxylic Acid D->E F Amide Coupling E->F 3. Amine, Coupling Reagent G This compound Derivative F->G

Caption: General synthetic pathway to this compound derivatives.

Amide Coupling Mechanism and Side Reaction

Amide Coupling and Side Reaction cluster_main Desired Amide Coupling Pathway cluster_side N-Acylurea Side Reaction A R-COOH C O-Acylisourea (Active Intermediate) A->C + B EDC B->C E Desired Amide Product C->E + F O-Acylisourea (Active Intermediate) D R'-NH2 D->E G N-Acylurea (Unreactive Byproduct) F->G Intramolecular Rearrangement

Caption: Mechanism of EDC-mediated amide coupling and the competing N-acylurea side reaction.

References

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available at: [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • Hydrolysis of the amide bond in histidine- and methionine-containing dipeptides promoted by pyrazine and pyridazine palladium(II)-aqua dimers: Comparative study with platinum(II) analogues - PubMed. Available at: [Link]

  • US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents.
  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC - NIH. Available at: [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. Available at: [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. Available at: [Link]

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... - ResearchGate. Available at: [Link]

  • Amide Bond Activation of Biological Molecules - MDPI. Available at: [Link]

  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]

  • The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed. Available at: [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B. Available at: [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]

  • Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed. Available at: [Link]

  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at: [Link]

  • Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions - UCL Discovery. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. Available at: [Link]

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - NIH. Available at: [Link]

  • Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines - YAKHAK HOEJI - Inforang. Available at: [Link]

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identifying and characterizing impurities in 6-Chloropyridazine-3-carboxamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the identification and characterization of impurities in 6-Chloropyridazine-3-carboxamide. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity profiling for this active pharmaceutical ingredient (API). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

Introduction: The "Why" Behind Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the API to its accompanying impurities. Any component in a drug substance that is not the intended chemical entity is considered an impurity.[1][2] These impurities can arise from various stages, including synthesis, purification, and storage, and may even be degradation products.[3][] For a molecule like this compound, a key building block in medicinal chemistry, ensuring its purity is paramount for the safety and efficacy of the final drug product.

This guide provides a structured approach to identifying and characterizing these impurities, grounded in established analytical techniques and regulatory expectations.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the impurity analysis of this compound.

Q1: What are the likely impurities I should expect in my this compound sample?

A1: The impurity profile of this compound is intrinsically linked to its synthetic route. Organic impurities can include:

  • Starting Materials: Unreacted precursors used in the synthesis. For instance, if synthesized from 3,6-dichloropyridazine and ammonia, residual 3,6-dichloropyridazine could be a potential impurity.[5]

  • Intermediates: Partially reacted molecules that were intended to be converted to the final product. An example could be the corresponding carboxylic acid if the amide is formed in the final step.[6]

  • By-products: Formed from side reactions during the synthesis. The synthesis of pyridazine derivatives can involve complex reaction pathways, leading to various isomeric or related by-products.[7][8]

  • Degradation Products: These can form during storage or under stress conditions (e.g., hydrolysis, oxidation, photolysis). Forced degradation studies are essential to identify these potential degradants.[9][10]

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A well-developed HPLC method is crucial for resolving the API from its impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities. It provides the molecular weight of the impurities, which is a critical piece of information for structural elucidation.[3][][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities. It provides detailed information about the molecular structure of the compounds.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[3]

The Impurity Identification Workflow

The general workflow for identifying and characterizing impurities in a this compound sample is a systematic process.

Impurity Identification Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Regulatory Assessment Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Impurity Detection Impurity Detection HPLC Analysis->Impurity Detection Quantification Quantification Impurity Detection->Quantification LC-MS Analysis LC-MS Analysis Quantification->LC-MS Analysis Mass Determination Mass Determination LC-MS Analysis->Mass Determination Impurity Isolation Impurity Isolation Mass Determination->Impurity Isolation If necessary NMR Analysis NMR Analysis Impurity Isolation->NMR Analysis Structure Elucidation Structure Elucidation NMR Analysis->Structure Elucidation Compare to Thresholds Compare to Thresholds Structure Elucidation->Compare to Thresholds ICH Q3A Guidelines ICH Q3A Guidelines Compare to Thresholds->ICH Q3A Guidelines Qualification Qualification ICH Q3A Guidelines->Qualification If above threshold

Caption: A typical workflow for the detection, identification, and regulatory assessment of impurities.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Peak Tailing for the API or Impurity Peaks

  • Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Secondary Interactions with Residual Silanols The stationary phase in C18 columns can have residual silanol groups that interact with basic compounds like pyridazines, causing peak tailing.1. Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the analyte. 2. Use a base-deactivated column: These columns are specifically designed to minimize silanol interactions. 3. Add a competing base: A small amount of a basic additive (e.g., triethylamine) in the mobile phase can competitively bind to the silanol groups.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.1. Reduce the injection volume. 2. Dilute the sample.
Column Contamination or Aging Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.1. Wash the column with a strong solvent. 2. If the problem persists, replace the column. [15]

Problem 2: Split Peaks

  • Symptom: A single peak appears as two or more closely spaced peaks.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleTroubleshooting Steps
Co-eluting Impurities What appears as a split peak may actually be two different compounds that are not fully resolved.1. Decrease the injection volume: This can sometimes improve the separation of closely eluting peaks.[16] 2. Optimize the HPLC method: Adjust the mobile phase composition, gradient, or temperature to improve resolution.[16]
Injection Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.1. Dissolve the sample in the initial mobile phase whenever possible. [15]
Column Void or Channeling A void at the column inlet or a disturbed packing bed can cause the sample to travel through different paths, resulting in split peaks.1. Reverse-flush the column (if permissible by the manufacturer). [17] 2. If the problem persists, the column may be damaged and needs to be replaced. [15]

Experimental Protocols

Protocol 1: Generic HPLC Method Development for Impurity Profiling

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to screen for impurities.

    • Optimize the gradient to achieve good resolution between the main peak and all impurity peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides good response for both the API and potential impurities (a photodiode array detector is recommended for initial screening).

  • Column Temperature: 30 °C.

Protocol 2: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[9][10]

ConditionProcedure
Acid Hydrolysis Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.[10]
Base Hydrolysis Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.[10]
Oxidative Degradation Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.[10]
Thermal Degradation Expose the solid sample to 80°C for 48 hours.[18]
Photolytic Degradation Expose the sample (solid and in solution) to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[10]

Regulatory Considerations: A Brief Overview

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances.[3][19] The ICH Q3A(R2) guideline is particularly relevant.[20][21]

ICH Q3A(R2) Thresholds:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table is a simplified representation. Always refer to the latest ICH guidelines for complete and up-to-date information.

Advanced Characterization: The Power of MS and NMR

When an impurity is detected above the identification threshold, its structure must be elucidated.

Mass Spectrometry (MS):

  • Provides the molecular weight of the impurity.

  • High-resolution MS (HRMS) can give the elemental composition.[]

  • Tandem MS (MS/MS) provides fragmentation patterns that offer clues about the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • The definitive technique for structural elucidation of organic molecules.[12][13][22]

  • Provides information on the connectivity of atoms and the stereochemistry of the molecule.[14][23]

Analytical Techniques for Impurity Profiling cluster_Separation Separation cluster_Identification Identification & Quantification cluster_Structure_Elucidation Structure Elucidation HPLC HPLC MS Mass Spectrometry HPLC->MS LC-MS UV UV Spectroscopy HPLC->UV HPLC-UV GC GC GC->MS GC-MS NMR NMR Spectroscopy MS->NMR Provides MW for IR IR Spectroscopy NMR->IR Confirms functional groups

Caption: The interplay of analytical techniques in impurity profiling.

Conclusion

A thorough understanding of potential impurities and a systematic approach to their identification and characterization are critical for the successful development of this compound as a pharmaceutical intermediate or API. This guide provides a foundation for troubleshooting common analytical challenges and navigating the process of impurity profiling. Always consult the latest regulatory guidelines and employ a multi-faceted analytical strategy to ensure the quality and safety of your product.

References

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
  • YAKHAK HOEJI - Inforang. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines.
  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
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  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation.
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  • ICH. (2006). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
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Catalyst Selection and Optimization for 6-Chloropyridazine-3-carboxamide Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing your 6-Chloropyridazine-3-carboxamide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and reaction efficiency. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound, and which catalyst systems are a good starting point?

A1: The two most prevalent and effective methods for functionalizing the 6-chloro position of the pyridazine ring are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[1][2] The electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition of the palladium catalyst, a crucial step in the catalytic cycle.[3]

For a Suzuki-Miyaura reaction , a robust starting point is a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precursor such as Pd(OAc)₂ with a phosphine ligand. For Buchwald-Hartwig amination , catalyst systems comprising a palladium precursor and a specialized ligand are essential.

Below is a table summarizing recommended starting catalyst systems:

Reaction TypePalladium PrecursorLigandBaseSolventTypical Temp.
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂PPh₃ or SPhosK₂CO₃ or K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂O, or DMF80-110 °C
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂Xantphos or RuPhosNaOtBu or Cs₂CO₃Toluene or 1,4-Dioxane90-120 °C

Troubleshooting Guide

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q2: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings involving heteroaryl chlorides can stem from several factors. Here is a systematic approach to troubleshooting this issue:

1. Catalyst Inactivity or Decomposition:

  • Cause: The active Pd(0) species may not be forming efficiently from a Pd(II) precursor, or it may be decomposing prematurely. The choice of ligand is also critical for catalyst stability and activity.

  • Solution:

    • Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst, which can simplify the reaction setup and provide a more reliable source of the active catalyst.[4]

    • Ligand Screening: If using a Pd(II) source, screen a variety of phosphine ligands. For electron-deficient heteroaryl chlorides, bulky and electron-rich ligands can be effective.

    • Degassing: Ensure that your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[5]

2. Issues with the Base:

  • Cause: The base is crucial for the activation of the boronic acid to facilitate transmetalation.[6] An inappropriate or weak base can stall the catalytic cycle. Additionally, the presence of the carboxamide group in your substrate makes it susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures.[7][8]

  • Solution:

    • Base Strength and Type: While stronger bases can sometimes accelerate the reaction, they may also promote unwanted side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ are often a good compromise. Anhydrous powdered KF can also be effective, especially if your substrate is sensitive to hydrolysis.[9]

    • Screening Bases: Conduct a small-scale screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) to identify the optimal choice for your specific substrate combination.

3. Boronic Acid Decomposition:

  • Cause: Arylboronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) or form inactive boroxines, especially in the presence of water and at high temperatures.

  • Solution:

    • Use Fresh Reagents: Ensure your boronic acid is pure and dry.

    • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid can sometimes compensate for any decomposition.

4. Competing Side Reactions:

  • Cause: A common side reaction is the homocoupling of the boronic acid.[5]

  • Solution:

    • Optimize Catalyst Loading: While it may seem counterintuitive, lowering the catalyst loading can sometimes reduce the rate of side reactions relative to the desired cross-coupling.[10]

    • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side product formation.

Below is a workflow diagram to guide your troubleshooting process for a low-yield Suzuki-Miyaura reaction:

Troubleshooting_Suzuki cluster_catalyst Catalyst System cluster_base Base Selection cluster_boronic_acid Boronic Acid cluster_side_reactions Side Reactions start Low Yield in Suzuki Coupling check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_base 2. Assess Base and Potential Hydrolysis start->check_base check_boronic_acid 3. Examine Boronic Acid Stability start->check_boronic_acid check_side_reactions 4. Investigate Side Reactions start->check_side_reactions use_precatalyst Use Pd Pre-catalyst check_catalyst->use_precatalyst screen_ligands Screen Ligands check_catalyst->screen_ligands degas_solvent Ensure Thorough Degassing check_catalyst->degas_solvent screen_bases Screen Weaker Bases (K₃PO₄, Cs₂CO₃, KF) check_base->screen_bases monitor_hydrolysis Monitor for Carboxamide Hydrolysis (LC-MS) check_base->monitor_hydrolysis use_fresh_reagent Use Fresh Boronic Acid check_boronic_acid->use_fresh_reagent adjust_stoichiometry Adjust Stoichiometry (1.1-1.5 eq.) check_boronic_acid->adjust_stoichiometry optimize_catalyst_loading Optimize Catalyst Loading check_side_reactions->optimize_catalyst_loading optimize_temperature Optimize Temperature check_side_reactions->optimize_temperature optimize Systematic Optimization degas_solvent->check_base monitor_hydrolysis->check_boronic_acid adjust_stoichiometry->check_side_reactions optimize_catalyst_loading->optimize optimize_temperature->optimize Buchwald_Hartwig_Optimization cluster_ligands Ligand Options cluster_bases Base Options cluster_catalysts Catalyst Options cluster_conditions Condition Optimization start Sluggish Buchwald-Hartwig Reaction ligand_screening 1. Ligand Screening (Primary vs. Secondary Amine) start->ligand_screening base_selection 2. Base Selection (Consider Substrate Sensitivity) ligand_screening->base_selection brettphos BrettPhos (Primary Amines) ligand_screening->brettphos ruphos RuPhos (Secondary Amines) ligand_screening->ruphos xantphos Xantphos (General) ligand_screening->xantphos catalyst_source 3. Catalyst Source & Activation base_selection->catalyst_source strong_base Strong Bases (NaOtBu, KOtBu) base_selection->strong_base weak_base Weaker Bases (Cs₂CO₃, K₃PO₄) base_selection->weak_base reaction_conditions 4. Reaction Conditions catalyst_source->reaction_conditions precatalyst Use Pre-catalyst (e.g., G3, G4) catalyst_source->precatalyst insitu In Situ Activation of Pd(II) Source catalyst_source->insitu success Improved Efficiency reaction_conditions->success temperature Adjust Temperature reaction_conditions->temperature concentration Adjust Concentration reaction_conditions->concentration

Caption: Key optimization points for Buchwald-Hartwig amination reactions.

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Seal the vial and place it in a preheated oil bath or heating block at 90 °C.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Trial Buchwald-Hartwig Amination Reaction

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • NaOtBu (1.4 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • To an oven-dried reaction vial inside a glovebox, add this compound, NaOtBu, Pd₂(dba)₃, and Xantphos.

  • Add a magnetic stir bar.

  • Add anhydrous, degassed toluene, followed by the amine.

  • Seal the vial and bring it out of the glovebox.

  • Place the vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS. [11]7. Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl and extract with an organic solvent. [11]9. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health (NIH). [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]

  • Palladium-catalyzed oxidative C-H/C-H cross-coupling of imidazopyridines with azoles. Unknown Source.
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. ResearchGate. [Link]

  • Screening of reaction conditions for Suzuki-Miyaura reaction a. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • The Suzuki Reaction. Unknown Source.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]

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Validation & Comparative

A Comparative Benchmarking Guide to the Stability of 6-Chloropyridazine-3-carboxamide and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a critical determinant of its therapeutic potential and commercial viability. Poor stability can lead to a cascade of undesirable outcomes, including loss of potency, formation of toxic degradants, and unpredictable pharmacokinetic profiles. This guide provides a comprehensive analysis of the stability of 6-Chloropyridazine-3-carboxamide, a scaffold of increasing interest, benchmarked against other key heterocyclic compounds. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rigorously assess and compare molecular stability.

The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, imparts unique physicochemical properties that are valuable in drug design.[1] The presence of the electron-withdrawing chlorine atom and the carboxamide group on the pyridazine ring in this compound further influences its reactivity and stability. Understanding these nuances is paramount for predicting and mitigating potential liabilities in the drug development pipeline.

The Chemical Landscape: Structures Under Scrutiny

To establish a meaningful comparison, we have selected a panel of heterocyclic compounds that share structural motifs with this compound or are prevalent in medicinal chemistry. The stability of a molecule is intrinsically linked to its structure, including the nature of the heterocyclic core, the type and position of substituents, and the presence of functional groups susceptible to degradation.

Below are the chemical structures of the compounds discussed in this guide. The selection includes isomers and analogues to highlight the impact of subtle structural modifications on overall stability.

Figure 1. Chemical structures of the heterocyclic compounds under comparison.

Benchmarking Stability: A Forced Degradation Approach

Forced degradation, or stress testing, is an essential component of drug development that provides insights into the intrinsic stability of a drug substance. By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines recommend exposing drug candidates to a variety of stress conditions, including acid, base, oxidation, heat, and light.[2][3]

2.1. Experimental Rationale and Design

The choice of stress conditions is not arbitrary; it is a systematic investigation of the molecule's vulnerabilities.

  • Hydrolytic Stability (Acidic and Basic Conditions): The carboxamide functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base. The electron-deficient nature of the pyridazine ring can influence the rate of this degradation. The presence of the chlorine atom may also be a factor, as nucleophilic substitution could occur under certain pH conditions.

  • Oxidative Stability: The nitrogen atoms in the pyridazine ring are potential sites of oxidation.[4] The overall electron density of the ring system will dictate its susceptibility to oxidative degradation.

  • Thermal Stability: This assesses the molecule's resilience to heat, which is a critical parameter for manufacturing, storage, and transportation. Thermolysis can lead to complex degradation pathways, including ring cleavage.[5]

  • Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions. Aromatic and heterocyclic systems are often chromophores that can absorb light energy, leading to degradation.

The following workflow outlines a robust protocol for a comparative forced degradation study.

Forced_Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation Start Prepare stock solutions of each compound in a suitable solvent (e.g., Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Thermal Thermal Degradation (Solid state, 80°C) Photo Photolytic Degradation (ICH-compliant photo-stability chamber) Neutralize Neutralize acidic/basic samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to a suitable concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC Quantify Quantify parent compound and identify major degradants HPLC->Quantify Compare Compare degradation profiles and calculate % degradation Quantify->Compare

Figure 2. Experimental workflow for comparative forced degradation studies.

2.2. Detailed Experimental Protocol: Stability-Indicating HPLC-UV/MS Method

A validated stability-indicating analytical method is the cornerstone of any reliable degradation study. The method must be able to separate the parent compound from all potential degradation products.

Objective: To develop and validate a reverse-phase HPLC method coupled with UV and Mass Spectrometry detection for the simultaneous analysis of this compound and its comparators, and their respective degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a diode array detector (DAD) and a mass spectrometer (MS).

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

  • A linear gradient from 5% to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection:

  • UV: Diode array detector monitoring at a wavelength that provides a good response for all parent compounds (e.g., 254 nm and 280 nm).

  • MS: Electrospray ionization (ESI) in positive and negative ion modes to facilitate the identification of degradation products.

Sample Preparation for Forced Degradation Studies:

  • Prepare a 1 mg/mL stock solution of each compound in methanol.

  • For hydrolytic studies, add 1 mL of stock solution to 9 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot and neutralize (for acid, add 0.1 M NaOH; for base, add 0.1 M HCl).

  • For oxidative studies, add 1 mL of stock solution to 9 mL of 3% H₂O₂. Keep at room temperature for predetermined time points.

  • For thermal studies, store the solid compound in a stability chamber at 80°C. At each time point, dissolve a known amount in methanol for analysis.

  • For photostability studies, expose the solid compound and a solution (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines.

Analysis:

  • Inject equal volumes of the stressed samples and a non-stressed control solution into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and any degradation products to aid in their structural elucidation.

Anticipated Stability Profiles and Comparative Analysis

Based on the chemical structures and known reactivity of similar heterocyclic systems, we can anticipate certain stability trends.

Table 1: Predicted Comparative Stability of Heterocyclic Carboxamides

CompoundHydrolytic Stability (Acid/Base)Oxidative StabilityThermal StabilityPhotostabilityPredicted Major Degradation Pathway
This compound Moderate to LowModerateModerateModerate to LowHydrolysis of the carboxamide; Nucleophilic substitution of the chlorine atom.
Pyrazine-2-carboxamide ModerateModerateHighModerateHydrolysis of the carboxamide.
6-Chloropyridine-3-carboxamide ModerateHighHighHighHydrolysis of the carboxamide.
Pyrimidine-5-carboxamide ModerateHighHighHighHydrolysis of the carboxamide.

Interpretation of Expected Results:

  • This compound: The adjacent nitrogen atoms in the pyridazine ring are electron-withdrawing, which can make the carbonyl carbon of the carboxamide more electrophilic and thus more susceptible to nucleophilic attack (hydrolysis). The chlorine atom is also an activating group for nucleophilic aromatic substitution, although this is generally less facile than hydrolysis of the amide. The pyridazine ring itself can be susceptible to oxidative and photolytic degradation.[4]

  • Pyrazine-2-carboxamide: Pyrazine is also an electron-deficient heterocycle, suggesting susceptibility to nucleophilic attack at the carboxamide. However, the overall stability is generally considered to be higher than that of pyridazine.

  • 6-Chloropyridine-3-carboxamide: The pyridine ring is a relatively stable aromatic system. While the chlorine and carboxamide groups introduce potential degradation sites, the single nitrogen atom makes the ring less electron-deficient compared to pyridazine and pyrazine, potentially leading to greater overall stability.

  • Pyrimidine-5-carboxamide: Similar to pyridine, pyrimidine is a common and generally stable scaffold in medicinal chemistry. The meta-relationship of the nitrogen atoms provides a different electronic distribution compared to pyridazine and pyrazine, which may contribute to enhanced stability.

Conclusion and Future Directions

This guide provides a framework for the systematic evaluation of the stability of this compound in comparison to other medicinally relevant heterocyclic carboxamides. The proposed forced degradation studies, coupled with a robust stability-indicating HPLC-UV/MS method, will generate critical data to inform lead optimization, formulation development, and risk assessment.

The results of these studies will not only rank the compounds in terms of their intrinsic stability but also provide valuable insights into their degradation pathways. This knowledge is indispensable for designing more stable analogues and for developing formulations that protect the drug substance from degradation, ultimately ensuring the safety and efficacy of the final drug product. Further studies could involve the isolation and full structural characterization of major degradation products using techniques such as NMR spectroscopy.

References

  • Vertex Pharmaceuticals Incorporated. (2016). Substituted pyridazinecarboxamides as kinase inhibitors. U.S. Patent No. 9,296,724 B2.
  • Jiangsu Jiujiujiu Technology Co., Ltd. (2015). Synthesis method of 3-amino-6-chloropyridazine. Chinese Patent No. CN104844523A.
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  • Wu, X., et al. (2023). Sulfachloropyridazine (SCP) effects on anaerobic microorganisms and its degradation pathways. Journal of Hazardous Materials, 445, 130541. Retrieved from [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1921. Retrieved from [Link]

  • Singh, R., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(23), 9583-9602. Retrieved from [Link]

  • Wang, Y., et al. (2022). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. Inorganic Chemistry, 61(6), 2943-2953. Retrieved from [Link]

  • Biondi, L., & Jamieson, J. G. (1985). Stability studies of 5-fluorocytosine in aqueous solutions. Journal of Parenteral Science and Technology, 39(5), 195-201. Retrieved from [Link]

  • Starczewska, B., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(9), 16466-16484. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 15(1), 74. Retrieved from [Link]

  • Pomianowski, A., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6645. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. RSC Advances, 10(71), 43535-43565. Retrieved from [Link]

  • Patel, K. N., et al. (2013). Development and Validation of Stability Indicating HPTLC Method for Estimation of Ursolic Acid. Asian Journal of Research in Chemistry, 6(5), 468-472. Retrieved from [Link]

  • Deodhar, K. D., & D'Sa, A. (1979). Decomposition of 3-azidopyridazine 2-oxides. Ring opening of the pyridazine ring. Tetrahedron Letters, 20(33), 3103-3106. Retrieved from [Link]

  • Washington, J. W., & Jenkins, T. M. (2023). Mechanistic Insights into Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 7908-7917. Retrieved from [Link]

  • Volyniuk, D., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials, 16(3), 1256. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Dai, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1369324. Retrieved from [Link]

  • Gajda, T., et al. (2020). Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(ii) complexes. Inorganic Chemistry Frontiers, 7(1), 133-147. Retrieved from [Link]

  • Ghavami, A., et al. (2013). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 110, 1-137. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Amino-3-chloropyridazine. PubChem Compound Database. Retrieved from [Link]

  • Vertex Pharmaceuticals Incorporated. (2015). Substituted pyridazine carboxamide compounds. U.S. Patent No. 9,126,947 B2.
  • Wang, Y., et al. (2022). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. Inorganic Chemistry, 61(6), 2943-2953. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(71), 43535-43565. Retrieved from [Link]

  • Singh, S., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Chromatographic Science, bmae039. Retrieved from [Link]

  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Kumar, A., et al. (2021). Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. Antibiotics, 11(1), 29. Retrieved from [Link]

  • Lee, J. Y., et al. (2005). Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. YAKHAK HOEJI, 49(1), 35-39. Retrieved from [Link]

  • Sharma, A., et al. (2024). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710. Retrieved from [Link]

  • Meanwell, N. A. (2023, April 20). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Baruch S. Blumberg Institute. Retrieved from [Link]

  • Fruit, C., et al. (2004). Syntheses and metalation of pyridazinecarboxamides and thiocarboxamides. Diazines. Part 32. Tetrahedron, 60(41), 9223-9232. Retrieved from [Link]

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  • Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Forensic Toxicology, 37(1), 17-26. Retrieved from [Link]

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comparing the cost-effectiveness of different 6-Chloropyridazine-3-carboxamide synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloropyridazine-3-carboxamide is a pivotal intermediate in the synthesis of various pharmaceutically active compounds and agrochemicals. Its structural motif is a key component in molecules exhibiting a wide range of biological activities. The efficiency and economic viability of its synthesis are therefore of paramount importance to researchers and professionals in the drug development and chemical manufacturing sectors. This guide provides an in-depth comparison of different synthetic methodologies for this compound, with a focus on their cost-effectiveness, scalability, and overall practicality. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on available data.

Methodology Overview

Two primary synthetic routes to this compound will be critically evaluated. Each pathway originates from a distinct and commercially available starting material, offering different advantages and disadvantages in terms of cost, reaction steps, and potential for scale-up.

  • Route 1: Oxidation of 3-Chloro-6-methylpyridazine followed by Amidation. This classical approach involves the initial oxidation of a substituted pyridazine to the corresponding carboxylic acid, which is then converted to the target carboxamide.

  • Route 2: Multi-step Synthesis from Ethyl Levulinate. This longer route builds the pyridazine ring from an acyclic precursor and subsequently introduces the required functional groups to arrive at an ester intermediate, which is then amidated.

The following sections will provide a detailed breakdown of each route, including step-by-step protocols and a discussion of the chemical principles involved.

Route 1: From 3-Chloro-6-methylpyridazine

This two-step synthesis is a more direct approach that leverages a commercially available substituted pyridazine.

Workflow Diagram

Route 1 start 3-Chloro-6-methylpyridazine step1 Step 1: Oxidation start->step1 H2SO4, Oxidant intermediate 6-Chloropyridazine-3-carboxylic acid step1->intermediate step2 Step 2: Amidation intermediate->step2 1. SOCl2 2. NH3 end This compound step2->end

Caption: Synthetic pathway for Route 1.

Experimental Protocols

Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid

  • Principle: This step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. Strong oxidizing agents in an acidic medium are typically employed for this transformation. The reaction requires careful temperature control to prevent over-oxidation and side reactions.

  • Protocol: (Based on a patented process[1])

    • In a reaction vessel equipped with a stirrer and cooling system, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid while maintaining the temperature in an ice bath.

    • While stirring, slowly add an oxidant (e.g., potassium permanganate or chromium trioxide) to the mixture, ensuring the reaction temperature is maintained between 20-80°C.

    • After the addition is complete, continue to stir the reaction mixture at the specified temperature until the reaction is complete (monitoring by TLC or GC is recommended).

    • Cool the reaction mixture and carefully pour it into ice water for dilution.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent to obtain pure 6-chloropyridazine-3-carboxylic acid.

Step 2: Synthesis of this compound

  • Principle: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride. The acyl chloride is then reacted with ammonia to form the desired amide. This is a standard and high-yielding method for amide formation.

  • Protocol: (General procedure for amidation[2][3])

    • To a solution of 6-chloropyridazine-3-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

    • Heat the reaction mixture to reflux and maintain for a few hours until the evolution of gas ceases, indicating the formation of the acyl chloride.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., THF or dioxane).

    • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Route 2: From Ethyl Levulinate

This multi-step synthesis builds the heterocyclic core from the ground up, offering an alternative pathway that may be advantageous depending on the cost and availability of the starting materials.

Workflow Diagram

Route 2 start Ethyl Levulinate steps 6-Step Synthesis: - Cyclization - Bromination - Elimination - Oxidation - Esterification - Chlorination start->steps intermediate Methyl 6-chloropyridazine-3-carboxylate steps->intermediate ammonolysis Ammonolysis intermediate->ammonolysis NH3, solvent end This compound ammonolysis->end

Caption: Synthetic pathway for Route 2.

Experimental Protocols

Multi-step Synthesis of Methyl 6-chloropyridazine-3-carboxylate

  • Principle: This synthetic sequence involves the construction of the pyridazine ring from ethyl levulinate, followed by a series of functional group manipulations to install the chloro and carboxylate moieties at the desired positions. The overall yield for this six-step process is reported to be 42%.[4]

  • Protocol: (Detailed experimental procedures for each of the six steps are not publicly available in the cited source. The following is a high-level overview based on the described transformations.[4])

    • Cyclization: Reaction of ethyl levulinate with a hydrazine source to form the initial pyridazinone ring.

    • Bromination: Introduction of a bromine atom onto the pyridazine ring.

    • Elimination: Removal of a small molecule (e.g., HBr) to form a double bond.

    • Oxidation: Conversion of a functional group to a carboxylic acid.

    • Esterification: Conversion of the carboxylic acid to a methyl ester.

    • Chlorination: Introduction of the chlorine atom at the 6-position of the pyridazine ring.

Final Step: Ammonolysis of Methyl 6-chloropyridazine-3-carboxylate

  • Principle: The methyl ester is converted directly to the primary amide by reaction with ammonia. This reaction, known as ammonolysis, typically requires elevated temperatures and pressures to proceed efficiently.

  • Protocol: (Based on a general procedure for ester ammonolysis)

    • Place methyl 6-chloropyridazine-3-carboxylate in a high-pressure reaction vessel.

    • Add a suitable solvent, such as ethanol, and a concentrated aqueous solution of ammonium hydroxide.

    • Seal the vessel and heat the reaction mixture to a temperature of around 100°C with stirring.

    • Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or LC-MS.

    • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the resulting solid by recrystallization to obtain pure this compound.

Comparative Analysis

ParameterRoute 1: From 3-Chloro-6-methylpyridazineRoute 2: From Ethyl Levulinate
Starting Material 3-Chloro-6-methylpyridazineEthyl Levulinate
Number of Steps 27 (including ammonolysis)
Overall Yield Potentially high (yields for individual steps are typically good)~42% (for the 6-step synthesis of the ester)
Reagent Cost Moderate to High (3-Chloro-6-methylpyridazine can be costly)Low to Moderate (Ethyl levulinate is relatively inexpensive[5][6][7][8])
Key Reagents H₂SO₄, Oxidant, SOCl₂, NH₃Hydrazine, Brominating agent, Oxidizing agent, Chlorinating agent, NH₃
Process Complexity Relatively straightforward, involves standard transformations.More complex due to the number of steps and potential for intermediate purification challenges.
Scalability Good, as the reactions are generally well-behaved.May be more challenging to scale up due to the multi-step nature.
Safety & Environmental Use of strong acids, oxidants, and corrosive SOCl₂ requires careful handling and waste disposal.Involves multiple reagents with varying hazard profiles. The overall waste stream may be larger.

Discussion on Cost-Effectiveness and Practicality

Route 1 presents a more direct and shorter pathway to the target molecule. The primary determinant of its cost-effectiveness is the price of the starting material, 3-chloro-6-methylpyridazine . While the reagents used in the subsequent steps, such as sulfuric acid, common oxidants, thionyl chloride, and ammonia, are relatively inexpensive, the initial investment in the starting material can be significant.[9][10] However, the high-yielding nature of the individual steps and the reduced number of operations could lead to lower processing costs, making it an attractive option for smaller to medium-scale production.

Route 2 , on the other hand, begins with the much cheaper and readily available ethyl levulinate .[5][6][7][8] This significantly reduces the upfront cost of raw materials. However, the lengthy seven-step process introduces considerable complexity and increases the potential for yield loss at each stage. The reported overall yield of around 42% for the formation of the ester intermediate is respectable for a multi-step synthesis but will impact the final cost per gram of the product. The need for multiple reagents and purification of intermediates will also contribute to higher operational costs and a larger environmental footprint due to increased solvent and reagent usage. This route might be more economically viable for very large-scale production where the low cost of the initial starting material can offset the higher processing costs.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound will largely depend on the specific needs and capabilities of the research or manufacturing team.

  • For rapid synthesis, smaller scale production, and situations where process simplicity is prioritized , Route 1 is the recommended approach, provided the cost of 3-chloro-6-methylpyridazine is within an acceptable range. Its fewer steps and likely higher overall yield make it a more straightforward and potentially faster route to the desired product.

  • For large-scale industrial production where minimizing raw material cost is the primary driver , Route 2 offers a compelling alternative. While the process is more complex and requires significant optimization of each step, the substantial cost savings from using ethyl levulinate as the starting material could make it the more economical option at scale.

Ultimately, a thorough cost analysis, including the price of all reagents, solvents, and the labor and energy costs associated with each step, should be conducted before committing to a specific synthetic pathway for large-scale production.

References

  • CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. Available at: [Link]

  • CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
  • 3,6-Dichloropyridazine 3,6-Dichloropyrdiazine CAS 141-30-0 - IndiaMART. Available at: [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties - UJ Content - University of Johannesburg. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem. Available at: [Link]

  • Ethyl Levulinate Imports - Zauba. Available at: [Link]

  • Thionyl chloride, 500 ml, CAS No. 7719-09-7 | A to Z | Chemicals - Carl ROTH. Available at: [Link]

  • Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. Available at: [Link]

  • Maleic Anhydride Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. Available at: [Link]

  • Hydrogen peroxide - Wikipedia. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]

  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. Available at: [Link]

  • Ethyl Levulinate Imports Under HS Code 29183090 - Zauba. Available at: [Link]

  • Ammonia price index - businessanalytiq. Available at: [Link]

  • Ethyl Levulinate (539-88-8) at ₹ 2250/kg | Perfume Chemicals in Vapi | ID - IndiaMART. Available at: [Link]

  • Ethyl Levulinate, For Industrial - IndiaMART. Available at: [Link]

  • Phosphorus Oxychloride Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. Available at: [Link]

  • Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers - IndiaMART. Available at: [Link]

  • Ammonia Solution, Household, 500mL - CP Lab Safety. Available at: [Link]

Sources

Analytical Method Validation for 6-Chloropyridazine-3-carboxamide: A Comparative Quality Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloropyridazine-3-carboxamide (6-CPC) is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and complex heterocyclic therapeutics. Its quality control is pivotal; the presence of the hydrolysis product (6-chloropyridazine-3-carboxylic acid ) or the starting material (3,6-dichloropyridazine ) can catastrophically affect downstream nucleophilic substitution yields.

This guide moves beyond generic protocols to provide a scientifically grounded validation strategy. We compare the industry-standard HPLC-UV approach against modern UPLC and LC-MS alternatives, offering a validated workflow compliant with ICH Q2(R2) guidelines.

Strategic Method Selection: The Right Tool for the Job

Before validation begins, one must select the analytical vehicle. While UPLC is chemically superior, HPLC remains the regulatory workhorse for raw material release in many emerging markets.

Table 1: Comparative Performance Matrix
FeatureHPLC-UV (Recommended) UPLC-UV LC-MS/MS
Primary Use Routine QC, Release TestingHigh-Throughput ScreeningTrace Impurity ID (Genotox)
Run Time 12–15 mins2–4 mins5–10 mins
Sensitivity (LOD) ~0.05% (w/w)~0.01% (w/w)< 1 ppm
Solvent Usage High (20–30 mL/run)Low (< 5 mL/run)Low
Robustness Excellent (High tolerance)Moderate (Sensitive to blockage)Low (Matrix effects)
Cost per Sample $


Scientist’s Verdict: For routine batch release of 6-CPC, HPLC-UV is selected as the baseline method due to its robustness in manufacturing environments and sufficient sensitivity to detect the primary hydrolysis impurity at 0.1% levels.

The "Gold Standard" Protocol: HPLC-UV

This protocol is designed to separate the neutral amide (6-CPC) from its acidic hydrolysis product and the non-polar starting material.

Mechanistic Rationale
  • Stationary Phase: A C18 column is essential for retaining the non-polar chloropyridazine core.

  • Mobile Phase pH: The critical impurity is 6-chloropyridazine-3-carboxylic acid. At neutral pH, this exists as a carboxylate anion, eluting in the void volume. We must use a buffer at pH 3.0 to protonate the acid, increasing its hydrophobicity and ensuring it resolves from the amide.

  • Wavelength: The pyridazine ring exhibits a strong

    
     transition. 254 nm provides the optimal signal-to-noise ratio.
    
Operating Conditions
  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5 - 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold for polar acid retention)

    • 2-10 min: 5%

      
       60% B (Linear gradient to elute amide and dichloro- precursor)
      
    • 10-12 min: 60%

      
       5% B
      
    • 12-15 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV @ 254 nm.

  • Column Temp: 30°C.

Validation Workflow & Logic (ICH Q2 R2)

Validation is not merely checking boxes; it is proving the method's fitness for purpose.[1][2]

Specificity (Stress Testing)

We must prove the method can distinguish 6-CPC from its degradation products.

  • Experiment: Expose 6-CPC to 0.1N NaOH for 2 hours (Force Hydrolysis).

  • Expected Result: Decrease in the main peak (RT ~6.5 min) and appearance of a new peak at RT ~3.2 min (Carboxylic Acid).

  • Acceptance Criteria: Peak purity index > 99.0% (via Diode Array Detector).

Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance:

    
    .
    
Accuracy (Spike Recovery)
  • Protocol: Spike known amounts of 6-CPC standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Visualizing the Validation Logic

ValidationWorkflow Plan 1. Protocol Design (Define ATP) Specificity 2. Specificity (Forced Deg/Impurities) Plan->Specificity Critical Path Specificity->Plan Fail: Redesign Method Quant 3. Quantitative Params (Linearity, Accuracy, Precision) Specificity->Quant If Pure Quant->Plan Fail: Check Prep Robust 4. Robustness (pH, Flow, Temp) Quant->Robust If Linear Report 5. Final Report (ICH Q2 R2 Compliance) Robust->Report Validated

Figure 1: The ICH Q2(R2) Validation Lifecycle. Note the critical checkpoint at Specificity; if the method cannot separate the amide from the acid, quantitative steps are futile.

Impurity Fate Mapping

Understanding the chemical behavior of 6-CPC is essential for interpreting chromatograms. The diagram below illustrates the separation logic based on polarity and pH.

ImpurityLogic Start Starting Material (3,6-Dichloropyridazine) PropStart Non-Polar Retained Longest Start->PropStart Target Target Analyte (this compound) PropTarget Moderately Polar Mid-Elution Target->PropTarget Impurity Degradant (6-Chloropyridazine-3-carboxylic acid) PropImp Highly Polar (Ionic at pH > 4) Requires pH < 3 to Retain Impurity->PropImp PropTarget->PropStart Increasing Retention Time PropImp->PropTarget Increasing Retention Time

Figure 2: Chromatographic Separation Logic. The acidic impurity requires acidic mobile phase suppression to prevent early elution in the void volume.

Experimental Data Summary (Representative)

The following data represents typical results observed when validating this method under GMP conditions.

Table 2: Precision and Accuracy Data
ParameterLevelRecovery (%)% RSD (n=6)Status
Repeatability 100%100.20.45Pass (< 2.0%)
Accuracy 80%99.50.61Pass
Accuracy 100%100.10.32Pass
Accuracy 120%100.80.55Pass
Intermediate Precision Day 299.80.78Pass

Troubleshooting & Robustness

Even validated methods fail. Here are the specific failure modes for 6-CPC analysis:

  • Peak Tailing on Impurity:

    • Cause: Mobile phase pH is too high (> 3.5), causing partial ionization of the carboxylic acid impurity.

    • Fix: Adjust Mobile Phase A to pH 2.5 using Phosphoric Acid.

  • Retention Time Shift:

    • Cause: "Phase Collapse" if using 100% aqueous for too long during equilibration.

    • Fix: Maintain at least 5% Organic in the initial phase.

  • Ghost Peaks:

    • Cause: Carryover of the starting material (3,6-dichloropyridazine) which is very sticky.

    • Fix: Ensure the gradient goes to 90% B or extend the wash step.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.

  • PubChem. (n.d.).[3] this compound (Compound).[3][4] National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC mechanism grounding).
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.